
Methyl 3-(2-amino-5-benzoyl-1,3-thiazol-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-amino-5-benzoyl-1,3-thiazol-4-yl)benzoate is a complex organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-amino-5-benzoyl-1,3-thiazol-4-yl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The benzoyl group can be introduced via Friedel-Crafts acylation, and the esterification of the benzoic acid derivative can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-amino-5-benzoyl-1,3-thiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: Electrophilic substitution can occur at the aromatic rings, particularly at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Introduction of various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Methyl 3-(2-amino-5-benzoyl-1,3-thiazol-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-amino-5-benzoyl-1,3-thiazol-4-yl)benzoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The benzoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and benzothiazole share structural similarities with Methyl 3-(2-amino-5-benzoyl-1,3-thiazol-4-yl)benzoate.
Benzoyl Compounds: Benzoyl peroxide and benzoyl chloride are examples of compounds containing the benzoyl group.
Uniqueness
This compound is unique due to the combination of the thiazole ring and the benzoyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H14N2O3S |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
methyl 3-(2-amino-5-benzoyl-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C18H14N2O3S/c1-23-17(22)13-9-5-8-12(10-13)14-16(24-18(19)20-14)15(21)11-6-3-2-4-7-11/h2-10H,1H3,(H2,19,20) |
Clé InChI |
POONXQNTCZBFMI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=C1)C2=C(SC(=N2)N)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



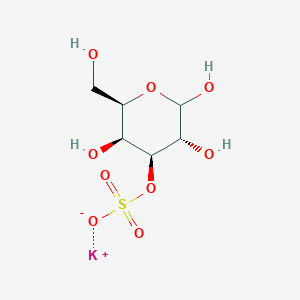

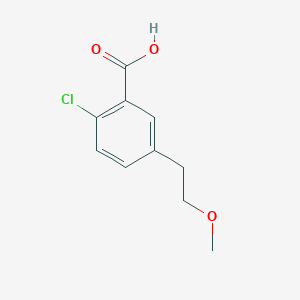
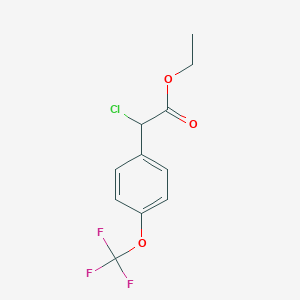
![3-[Methyl-(5-methylthiophen-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13868061.png)
![2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine](/img/structure/B13868071.png)
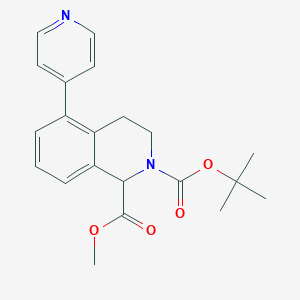
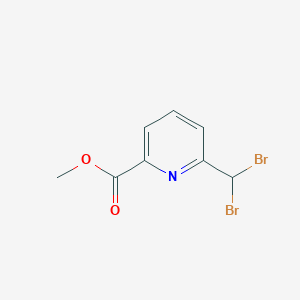
![5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13868088.png)
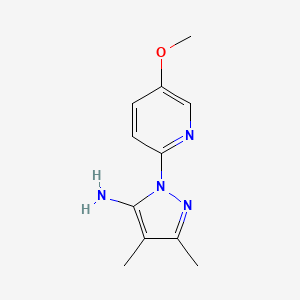

![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)
![(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13868132.png)
